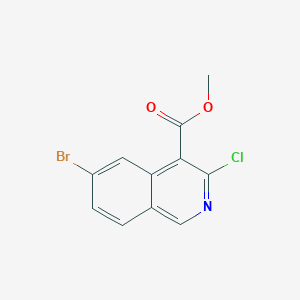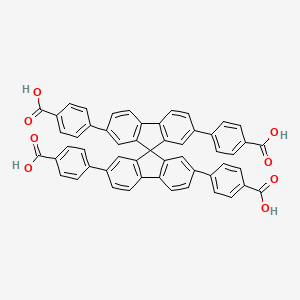
1-(1-Methoxyvinyl)-2-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Methoxyvinyl)-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H9F3O It is characterized by the presence of a methoxyvinyl group and a trifluoromethyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methoxyvinyl)-2-(trifluoromethyl)benzene typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with methanol in the presence of a base, such as sodium methoxide. The reaction proceeds via the formation of an intermediate, which then undergoes a condensation reaction to form the desired product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Methanol
Catalyst/Base: Sodium methoxide
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Methoxyvinyl)-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methoxyvinyl group to an ethyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 2-(trifluoromethyl)benzaldehyde or 2-(trifluoromethyl)benzoic acid.
Reduction: Formation of 1-(1-Ethoxyvinyl)-2-(trifluoromethyl)benzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(1-Methoxyvinyl)-2-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(1-Methoxyvinyl)-2-(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways. The methoxyvinyl group can participate in electrophilic and nucleophilic reactions, while the trifluoromethyl group can influence the compound’s electronic properties and reactivity. These interactions can affect enzyme activity, protein binding, and other biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1-Methoxyvinyl)benzene
- 1-(1-Methoxyvinyl)-4-(trifluoromethyl)benzene
- 1-(1-Methoxyvinyl)-2-methylbenzene
Uniqueness
1-(1-Methoxyvinyl)-2-(trifluoromethyl)benzene is unique due to the presence of both a methoxyvinyl group and a trifluoromethyl group on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H9F3O |
|---|---|
Poids moléculaire |
202.17 g/mol |
Nom IUPAC |
1-(1-methoxyethenyl)-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H9F3O/c1-7(14-2)8-5-3-4-6-9(8)10(11,12)13/h3-6H,1H2,2H3 |
Clé InChI |
XUCLJCNTAWTXEK-UHFFFAOYSA-N |
SMILES canonique |
COC(=C)C1=CC=CC=C1C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


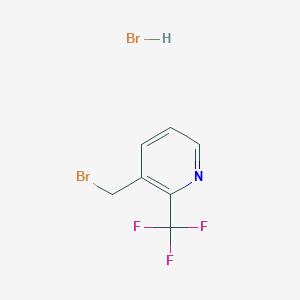
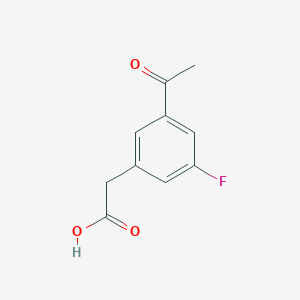
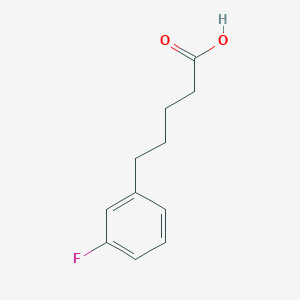
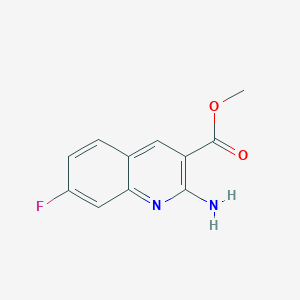


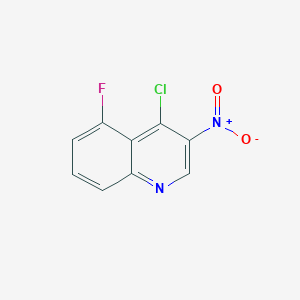
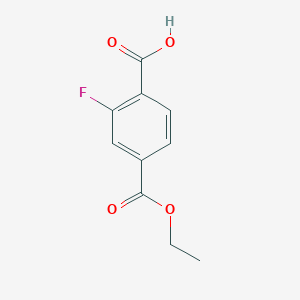

![4-Methylbenzo[b]thiophen-2-amine](/img/structure/B13658419.png)
